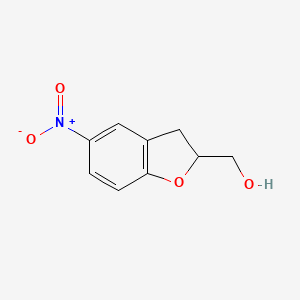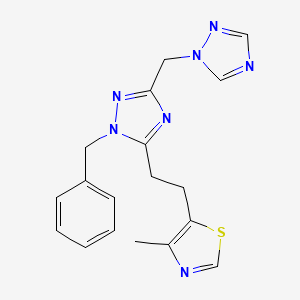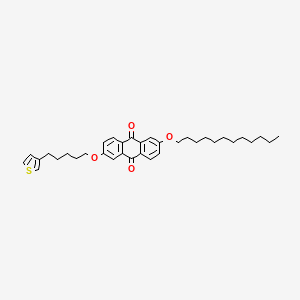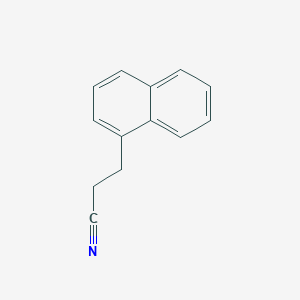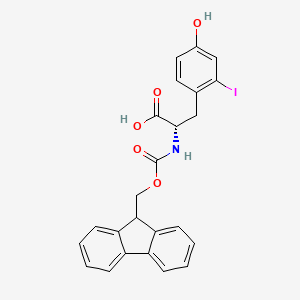
Fmoc-L-2-Iodotyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-2-Iodotyrosine is a halogenated aromatic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an iodine atom attached to the tyrosine residue. This compound is widely used in peptide synthesis and various chemical reactions due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-2-Iodotyrosine typically involves a two-step process starting from commercially available Fmoc-Tyr(tBu)-OH. The first step involves the iodination of Fmoc-Tyr(tBu)-OH using bis(pyridine)iodinium tetrafluoroborate (IPy2BF4) as the iodinating agent. This reaction is carried out under mild conditions to ensure the selective introduction of the iodine atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of automated peptide synthesizers and advanced purification techniques ensures the efficient production of this compound .
化学反応の分析
Types of Reactions
Fmoc-L-2-Iodotyrosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The phenolic hydroxyl group in tyrosine can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and boronic acids to form biaryl compounds.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Oxidized Tyrosine Derivatives: Formed through oxidation reactions.
科学的研究の応用
Chemistry
Fmoc-L-2-Iodotyrosine is used as a building block in the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The presence of the iodine atom allows for the incorporation of radiolabels, enabling the tracking and imaging of biomolecules .
Medicine
Its ability to undergo various chemical modifications makes it a valuable tool in the design of novel therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
作用機序
The mechanism of action of Fmoc-L-2-Iodotyrosine involves its ability to undergo various chemical reactions, facilitating the synthesis of complex molecules. The Fmoc protecting group ensures the selective protection of the amino group, allowing for controlled chemical modifications. The iodine atom serves as a reactive site for further functionalization .
類似化合物との比較
Similar Compounds
Fmoc-L-Tyrosine: Lacks the iodine atom, making it less reactive in certain chemical reactions.
Fmoc-L-3-Iodotyrosine: Similar structure but with the iodine atom at a different position, leading to different reactivity and applications.
Uniqueness
Fmoc-L-2-Iodotyrosine is unique due to the presence of the iodine atom at the 2-position of the tyrosine residue. This specific positioning allows for unique reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C24H20INO5 |
|---|---|
分子量 |
529.3 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C24H20INO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m0/s1 |
InChIキー |
UAVWFAFIRLEPJJ-QFIPXVFZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)O)I)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


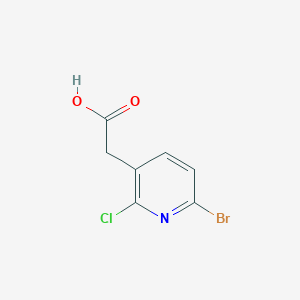
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
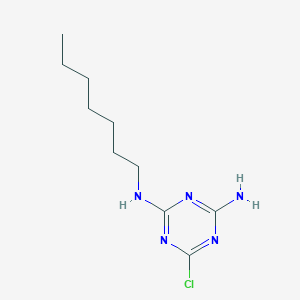
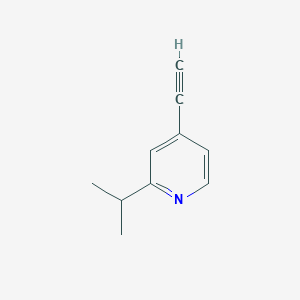
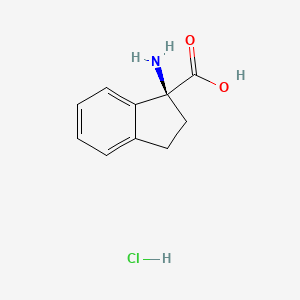
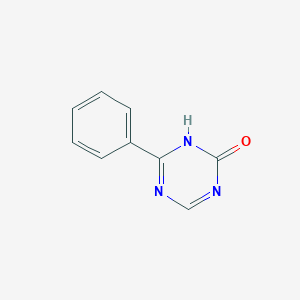
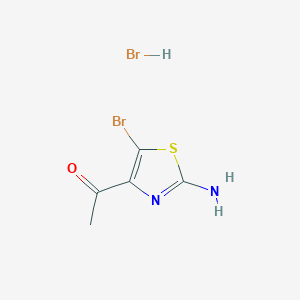
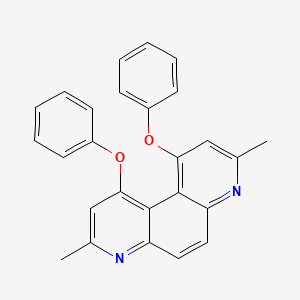
![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
